

# Diethyl Diphenate: A Comprehensive Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: Diethyl diphenate

CAS No.: 5807-65-8

Cat. No.: B1601768

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## Introduction

**Diethyl diphenate**, systematically known as diethyl biphenyl-2,2'-dicarboxylate, is a diester of diphenic acid.<sup>[1]</sup> Its molecular architecture, featuring two phenyl rings linked by a carbon-carbon bond with ethyl carboxylate groups at the 2 and 2' positions, makes it a subject of significant interest in several scientific domains. The steric hindrance imposed by the ortho-substituents influences the conformation of the biphenyl system, leading to unique physicochemical properties. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and potential applications of **diethyl diphenate**, tailored for researchers and professionals in drug development and materials science.

## Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. **Diethyl diphenate** is registered under CAS Number 5807-65-8.<sup>[1][2]</sup> Its molecular formula is C<sub>18</sub>H<sub>18</sub>O<sub>4</sub>, corresponding to a molecular weight of approximately 298.33 g/mol.<sup>[1][2]</sup>

Identifier	Value	Source
IUPAC Name	ethyl 2-(2-ethoxycarbonylphenyl)benzoate	PubChem[1]
CAS Number	5807-65-8	ChemicalBook[2], PubChem[1]
Molecular Formula	C18H18O4	ChemicalBook[2], PubChem[1]
Molecular Weight	298.33 g/mol	ChemicalBook[2]
InChIKey	DAISCGBNAKDWHR-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OCC</chem>	PubChem[1]
Synonyms	Diethyl biphenyl-2,2'-dicarboxylate, Diethyl 2,2'-biphenyldicarboxylate, Diphenic acid diethyl ester	ChemicalBook[2], PubChem[1]

```
graph Diethyl_Diphenate_Structure {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

  // Define atom nodes
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  C6 [label="C"];
  C7 [label="C"];
  C8 [label="C"];
  C9 [label="C"];
  C10 [label="C"];
```

```
C11 [label="C"];
C12 [label="C"];
C13 [label="C", pos="2.5,0.866!"];
01 [label="0", fontcolor="#EA4335"];
02 [label="0", fontcolor="#EA4335"];
C14 [label="C", pos="3.5,0.866!"];
C15 [label="C", pos="4.5,0.866!"];
C16 [label="C", pos="-2.5,0.866!"];
03 [label="0", fontcolor="#EA4335"];
04 [label="0", fontcolor="#EA4335"];
C17 [label="C", pos="-3.5,0.866!"];
C18 [label="C", pos="-4.5,0.866!"];

// Position the benzene rings
C1 [pos="0,0!"];
C2 [pos="-1,1.732!"];
C3 [pos="-2,1.732!"];
C4 [pos="-3,0!"];
C5 [pos="-2,-1.732!"];
C6 [pos="-1,-1.732!"];

C7 [pos="1,1.732!"];
C8 [pos="2,1.732!"];
C9 [pos="3,0!"];
C10 [pos="2,-1.732!"];
C11 [pos="1,-1.732!"];
C12 [pos="0,0!"];

// Draw bonds for the rings and the central bond
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C7 -- C8 -- C9 -- C10 -- C11 -- C12;
C1 -- C7;
```

```
// Ester group 1  
C8 -- C13;  
C13 -- 01 [label=" O", style=double, len=1.5];  
C13 -- 02;  
02 -- C14;  
C14 -- C15;
```

```
// Ester group 2  
C2 -- C16;  
C16 -- 03 [label=" O", style=double, len=1.5];  
C16 -- 04;  
04 -- C17;  
C17 -- C18;  
}
```

Caption: Chemical structure of **Diethyl Diphenate**.

## Physicochemical Properties

The physical and chemical properties of **diethyl diphenate** are crucial for its handling, purification, and application.

Property	Value	Source
Melting Point	43-44 °C	ChemicalBook[2]
Boiling Point	210-213 °C (at 10 Torr)	ChemicalBook[2]
Density (Predicted)	1.132 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[2]
XLogP3	3.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	298.12050905 Da	PubChem[1]

Solubility: While specific quantitative solubility data for **diethyl diphenate** is not readily available, based on its chemical structure as an aromatic diester, it is predicted to be practically insoluble in water. It is expected to be soluble in common organic solvents such as alcohols, ethers, acetone, and benzene.[3][4][5]

## Synthesis of Diethyl Diphenate: An Experimental Protocol

The synthesis of **diethyl diphenate** can be achieved through several routes, with the Ullmann condensation being a classical and effective method for forming the biphenyl linkage. This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide.

Proposed Synthesis via Ullmann Condensation:

This protocol describes the synthesis of **diethyl diphenate** from ethyl 2-iodobenzoate. The causality behind this choice is the high reactivity of aryl iodides in Ullmann couplings.

Materials and Reagents:

- Ethyl 2-iodobenzoate

- Copper powder, activated
- Dimethylformamide (DMF), anhydrous
- Toluene, anhydrous
- Hydrochloric acid (HCl), 2M solution
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

#### Step-by-Step Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add activated copper powder (1.5 equivalents). The flask should be flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
- **Addition of Reactants:** Add anhydrous dimethylformamide (DMF) to the flask to create a slurry with the copper powder. To this slurry, add ethyl 2-iodobenzoate (1.0 equivalent).
- **Reaction Execution:** Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper and copper salts. Wash the filter cake with toluene.

- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2M HCl to remove DMF, followed by saturated NaHCO<sub>3</sub> solution to neutralize any remaining acid, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure **diethyl diphenate**.

**Self-Validation:** The identity and purity of the synthesized **diethyl diphenate** should be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its melting point, which should be consistent with the literature value of 43-44 °C.[2]



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Caption: Workflow for the synthesis of **Diethyl Diphenate**.

## Predicted Spectroscopic Characteristics

While experimental spectra for **diethyl diphenate** are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure.

Spectroscopic Method	Predicted Characteristics
<sup>1</sup> H NMR	<p>Aromatic Protons (8H): Complex multiplet in the range of <math>\delta</math> 7.2-8.0 ppm. The protons ortho to the ester group will be the most deshielded.</p> <p>Methylene Protons (-OCH<sub>2</sub>CH<sub>3</sub>, 4H): A quartet around <math>\delta</math> 4.3 ppm due to coupling with the methyl protons. Methyl Protons (-OCH<sub>2</sub>CH<sub>3</sub>, 6H): A triplet around <math>\delta</math> 1.3 ppm due to coupling with the methylene protons.</p>
<sup>13</sup> C NMR	<p>Carbonyl Carbons (C=O): Signals around <math>\delta</math> 165-170 ppm. Aromatic Carbons: Multiple signals in the range of <math>\delta</math> 125-140 ppm. The carbons attached to the ester groups and the carbons forming the biphenyl bond will be quaternary and may show weaker signals. Methylene Carbons (-OCH<sub>2</sub>CH<sub>3</sub>): A signal around <math>\delta</math> 60-65 ppm. Methyl Carbons (-OCH<sub>2</sub>CH<sub>3</sub>): A signal around <math>\delta</math> 14 ppm.</p>
Infrared (IR)	<p>C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm<sup>-1</sup>. C-O Stretch (Ester): Strong absorption bands in the region of 1100-1300 cm<sup>-1</sup>. Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm<sup>-1</sup> region. Aromatic C-H Stretch: Bands above 3000 cm<sup>-1</sup>. Aliphatic C-H Stretch: Bands just below 3000 cm<sup>-1</sup>.</p>
Mass Spectrometry (EI)	<p>Molecular Ion (M<sup>+</sup>): A peak at m/z = 298. Key Fragments: Loss of an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) to give a peak at m/z = 253. Loss of an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) to give a peak at m/z = 269. Loss of a carboxylate group (-COOEt) to give a peak at m/z = 225.</p>

## Potential Applications and Research Directions

The rigid yet conformationally flexible biphenyl core of **diethyl diphenate**, combined with its reactive ester functionalities, makes it a valuable building block in several areas of chemical science.

- **Polymer and Materials Science:** Biphenyl dicarboxylic acids and their esters are used as monomers to create high-performance polymers such as polyesters and polyamides. These polymers often exhibit enhanced thermal stability and mechanical strength. The dimethyl analogue, for instance, is a precursor to polymers with improved properties.
- **Organic Synthesis:** The ester groups can be hydrolyzed to diphenic acid, which is a versatile precursor for chiral ligands and other complex organic molecules. The biphenyl scaffold is a common feature in many functional materials and organic catalysts.
- **Medicinal Chemistry:** The biphenyl moiety is a recognized pharmacophore in numerous drug molecules. For example, dimethyl dimethoxy biphenyl dicarboxylate has been investigated for its hepatoprotective effects.<sup>[6]</sup> This suggests that derivatives of **diethyl diphenate** could be explored for various biological activities.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **diethyl diphenate** is not readily available. However, based on data for structurally similar compounds like dimethyl biphenyl-4,4'-dicarboxylate and other aromatic esters, the following precautions are recommended.<sup>[6][7][8]</sup>

- **Hazards:** Likely to cause skin and eye irritation. May cause respiratory irritation if inhaled as a dust or aerosol.<sup>[6][7][8]</sup> The environmental hazards of related compounds suggest that it may be harmful to aquatic life.
- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of **diethyl diphenate**, grounded in available scientific data and established chemical principles. It is intended to serve as a valuable resource for researchers and professionals engaged in advanced chemical synthesis and materials development.

## References

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## Sources

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